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Abstract

AT-527 is an orally bioavailable double prodrug of a guanosine nucleotide analog, which
undergoes intracellular metabolism to its active triphosphate form, AT-9010.[1] Initially
investigated for Hepatitis C virus (HCV) infection, AT-527 has demonstrated potent antiviral
activity against several human coronaviruses, including SARS-CoV-2.[2][3] This document
provides a comprehensive technical overview of AT-527 and its active metabolite, AT-9010,
detailing their mechanism of action, metabolic activation, and summarizing key preclinical and
clinical data. The experimental protocols for pivotal in vitro and clinical assays are also
described to facilitate further research and development.

Introduction

The emergence of novel viral threats necessitates the development of broad-spectrum antiviral
agents. AT-527, a phosphoramidate prodrug, is designed for efficient oral absorption and
intracellular delivery of its active moiety.[4][5] Its active form, AT-9010, is a potent inhibitor of
viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many
RNA viruses.[1] This guide delves into the technical specifics of AT-527 and AT-9010, providing
a foundational resource for the scientific community.

Chemical Structure
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AT-527 is the hemi-sulfate salt of AT-511, a phosphoramidate prodrug of 2'-fluoro-2'-C-
methylguanosine-5'-monophosphate.[6] The active form, AT-9010, is the corresponding 5'-
triphosphate.[7] The chemical formula for AT-9010 tetrasodium is C11Hi3FNsNasO13P3.[8]

Mechanism of Action

AT-9010 exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase
complex (nspl2-nsp7-nsp8).[9][10]

» RNA-dependent RNA Polymerase (RdRp) Inhibition: AT-9010 is incorporated into the
nascent viral RNA strand by the RdRp.[11] The presence of a 2'-fluoro and 2'-methyl group
on the ribose sugar prevents the correct alignment of the incoming nucleotide, leading to
immediate chain termination of RNA synthesis.[11]

» Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Inhibition: AT-9010 also binds to
the NIRAN domain of the nsp12 polymerase.[7][10] This binding is in a flipped orientation
compared to native nucleotides, with the guanine base occupying a previously unobserved
cavity.[11] This interaction inhibits the essential nucleotidyltransferase activity of the NiRAN
domain, further disrupting viral replication.[7][11]

The dual inhibition of both RdRp and NiRAN represents a promising strategy against COVID-
19.[11]

Metabolic Activation

AT-527 is a double prodrug that requires intracellular metabolism to form the pharmacologically
active triphosphate, AT-9010.[1] This metabolic conversion is a multi-step enzymatic process.

[1]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31914458/
https://www.researchgate.net/publication/358278131_A_dual_mechanism_of_action_of_AT-527_against_SARS-CoV-2_polymerase
https://www.benchchem.com/product/b13893517?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/AT-9010-tetrasodium
https://www.researchgate.net/publication/353367921_A_dual_mechanism_of_action_of_AT-527_against_SARS-CoV-2_polymerase
https://ir.ateapharma.com/news-releases/news-release-details/ateas-527-oral-antiviral-drug-candidate-reduces-viral/
https://pubmed.ncbi.nlm.nih.gov/35110538/
https://pubmed.ncbi.nlm.nih.gov/35110538/
https://www.researchgate.net/publication/358278131_A_dual_mechanism_of_action_of_AT-527_against_SARS-CoV-2_polymerase
https://ir.ateapharma.com/news-releases/news-release-details/ateas-527-oral-antiviral-drug-candidate-reduces-viral/
https://pubmed.ncbi.nlm.nih.gov/35110538/
https://www.researchgate.net/publication/358278131_A_dual_mechanism_of_action_of_AT-527_against_SARS-CoV-2_polymerase
https://pubmed.ncbi.nlm.nih.gov/35110538/
https://pubmed.ncbi.nlm.nih.gov/35110538/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8097421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8097421/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13893517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

AT-527

(Oral Administration)

Dissolution

AT-511 3 AT-9010
(Free Base) (Active Triphosphate)

Cathepsin A (CatA) &
Carboxylesterase 1 (CES1)

Y

L-alanyl Intermediate (M1)

Histidine Triad

Nudeotide-Binding Protein 1|(HINT1) Nucleoside Diphosphate Kinase (NDPK)

Y

Monophosphate (AT-660)

Guanylate Kinase ] (GUK1)

Y

Diphosphate

Click to download full resolution via product page

Caption: Metabolic activation pathway of AT-527 to its active form, AT-9010.
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Quantitative Data
In Vitro Antiviral Activity

The in vitro antiviral activity of AT-511 (the free base of AT-527) has been evaluated against a
panel of human coronaviruses.

. . Assay Referenc
Virus Cell Line ECso (MM) ECoo (M) CCso (UM)
Type

HCoV-

BHK-21 CPE 1.8+£0.3 - >100 [1]
229E
HCoV-

Huh-7 VYR - 0.34 >86 [1]
229E
HCoV-

Huh-7 VYR - 1.2 >86 [1]
0C43
SARS-CoV  Huh-7 VYR - 0.8 >86 [1]
MERS-

Huh-7 VYR - 37 +28 >86 [1]
CoV
SARS-

HAE VYR - 0.47+£0.12 >86 [1]
CoV-2

CPE: Cytopathic Effect; VYR: Virus Yield Reduction; HAE: Human Airway Epithelial cells.

Intracellular Metabolism and Pharmacokinetics
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Cell Type Compoun Concentr Metabolit Concentr Half-life Referenc
ation (uM) e Formed ation (uM) (h) e
Normal
Human
Bronchial AT-511 10 AT-9010 698 + 15 > 38 [3]
Epithelial
Normal
Human
Nasal AT-511 10 AT-9010 236 + 14 > 38 [3]
Epithelial
182+6
Huh-7 AT-511 10 AT-9010 pmol/10¢ - [1]
cells
26505
MRC-5 AT-511 10 AT-9010 pmol/10° - [1]
cells

Clinical Efficacy (COVID-19)

A Phase 2 interim analysis in hospitalized, high-risk patients with COVID-19 showed a rapid
reduction in viral load.[10]

) . Viral Load Reduction
Time Point Reference
(logio) vs. Placebo

0.7 (80% greater mean
Day 2 , [10]
reduction)

By Day 14, approximately 47% of patients in the AT-527 arm had no detectable viral RNA,
compared to 22% in the placebo arm.[10] However, a subsequent Phase 3 study
(MORNINGSKY) in outpatients with mild-to-moderate COVID-19 was discontinued prematurely
and did not meet its primary endpoint of time to symptom alleviation, although a reduction in
hospitalizations was observed.[12][13]
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Clinical Efficacy (HCV)

In a study of HCV-infected subjects, AT-527 demonstrated potent, dose-related antiviral activity.

[21[14]
Mean Max.
) HCV RNA

Genotype Dose Duration ) Reference

Reduction

(logio IU/ML)
1b (non-cirrhotic)  Highest tested 7 days 4.4 [2][14]
3 (non-cirrhotic) Highest tested 7 days 4.5 [2][14]
Any
(compensated Highest tested 7 days 4.6 [2][14]
cirrhosis)

Experimental Protocols
In Vitro Antiviral Assays

Cytopathic Effect (CPE) Assay:[1]

e BHK-21 cells are seeded in 96-well plates.

o Cells are infected with HCoV-229E and simultaneously exposed to serial dilutions of the test
compound (e.g., AT-511).

o After a 3-day incubation, cell viability is assessed using a neutral red dye uptake assay.

» The effective concentration required to achieve 50% inhibition (ECso) of the virus-induced
CPE is calculated.

o Cytotoxicity (CCso) is determined in parallel by treating uninfected cells with the compound.

Virus Yield Reduction (VYR) Assay:[1][15]
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Huh-7 or primary human airway epithelial (HAE) cells are infected with the respective

coronavirus.
Infected cells are treated with serial dilutions of the test compound.
After an appropriate incubation period, the culture medium is collected.

The amount of infectious virus in the medium is quantified using a standard endpoint dilution
assay (e.g., TCIDso) on a susceptible cell line (e.g., Vero 76 cells).

The effective concentration required to reduce the infectious virus yield by 90% (ECoo) is
determined.
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Caption: Workflow for the Virus Yield Reduction (VYR) assay.

Clinical Viral Load Measurement
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Quantitative Reverse Transcription PCR (RT-qPCR):[10][16]
e Nasopharyngeal swabs are collected from study participants.
o Viral RNA is extracted from the swabs.

o The extracted RNA is subjected to reverse transcription to generate complementary DNA
(cDNA).

o The cDNA is then amplified using real-time PCR with specific primers and probes targeting a
conserved region of the viral genome (e.g., SARS-CoV-2).

e Astandard curve is used to quantify the viral load, typically expressed as logio copies/mL.

e The change from baseline viral load is calculated for each patient at various time points
during treatment.[16]

Safety and Tolerability

In a Phase 2 study in hospitalized COVID-19 patients, AT-527 was generally safe and well-
tolerated, with no drug-related serious adverse events.[10] Non-serious adverse events were
mild-to-moderate and equally distributed between the treatment and placebo arms.[10]
Similarly, in studies with HCV-infected subjects, AT-527 was found to be safe and well-tolerated
at daily oral doses of 550 mg for up to 12 weeks.[1]

Conclusion

AT-527, through its active metabolite AT-9010, presents a compelling dual mechanism of action
against SARS-CoV-2 by inhibiting both the RdRp and NiRAN domains of the viral polymerase.
It has demonstrated potent in vitro activity against a range of coronaviruses and has shown
evidence of viral load reduction in clinical settings for both COVID-19 and HCV. While the
Phase 3 MORNINGSKY trial for mild-to-moderate COVID-19 did not meet its primary endpoint,
the observed reduction in hospitalizations and the compound's favorable safety profile warrant
further investigation. The comprehensive data and methodologies presented in this guide
provide a valuable resource for researchers and drug developers working on novel antiviral
therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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